Cas no 85118-07-6 (3,4-Difluorobenzophenone)

3,4-Difluorobenzophenone structure
3,4-Difluorobenzophenone structure
Nome do Produto:3,4-Difluorobenzophenone
N.o CAS:85118-07-6
MF:C13H8F2O
MW:218.198830604553
MDL:MFCD00009892
CID:60839
PubChem ID:24857436

3,4-Difluorobenzophenone Propriedades químicas e físicas

Nomes e Identificadores

    • (3,4-Difluorophenyl)(phenyl)methanone
    • 3,4-Difluorobenzophenone
    • (3,4-difluorophenyl)-phenylmethanone
    • DiMethylglyoxiMe
    • (3,4-Difluorophenyl)phenylmethanone
    • Methanone, (3,4-difluorophenyl)phenyl-
    • ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • (3,4-DIFLUORO-PHENYL)-PHENYL-METHANONE
    • 3,4-difluorophenyl phenyl ketone
    • PubChem4220
    • SBB067425
    • PC2694
    • TRA0047548
    • VZ25518
    • M
    • (3,4-Difluorophenyl)phenylmethanone (ACI)
    • NS-02554
    • (3,4-Difluorophenyl)(phenyl)methanone #
    • SY036775
    • DB-021887
    • J-501095
    • N11928
    • D3576
    • MFCD00009892
    • 3,4-Difluorobenzophenone, 98%
    • CS-W014804
    • DTXSID80234245
    • AKOS005257890
    • NS00065138
    • EINECS 285-659-4
    • SCHEMBL332679
    • AC-1570
    • 85118-07-6
    • MDL: MFCD00009892
    • Inchi: 1S/C13H8F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
    • Chave InChI: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(F)C(F)=CC=1)C1C=CC=CC=1
    • BRN: 7808356

Propriedades Computadas

  • Massa Exacta: 218.05400
  • Massa monoisotópica: 218.054321
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 248
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 17.1
  • XLogP3: 3.7
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: liquid
  • Densidade: 1.2543 (estimate)
  • Ponto de Fusão: 53.0 to 57.0 deg-C
  • Ponto de ebulição: 314.2 °C at 760 mmHg
  • Ponto de Flash: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Índice de Refracção: 1.559
  • PSA: 17.07000
  • LogP: 3.19580
  • Solubilidade: Not determined

3,4-Difluorobenzophenone Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S37/39
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Classe de Perigo:IRRITANT

3,4-Difluorobenzophenone Dados aduaneiros

  • CÓDIGO SH:2914700090
  • Dados aduaneiros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3,4-Difluorobenzophenone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Apollo Scientific
PC2694-10g
3,4-Difluorobenzophenone
85118-07-6 98%
10g
£15.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FV640-1g
3,4-Difluorobenzophenone
85118-07-6 98.0%(GC)
1g
¥160.0 2022-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004207-5g
3,4-Difluorobenzophenone
85118-07-6 98%
5g
¥77 2024-05-21
TRC
D451858-500mg
3,4-Difluorobenzophenone
85118-07-6
500mg
$ 95.00 2022-06-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD15063-1g
(3,4-Difluorophenyl)(phenyl)methanone
85118-07-6 98%
1g
¥53.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD15063-100g
(3,4-Difluorophenyl)(phenyl)methanone
85118-07-6 98%
100g
¥508.0 2024-04-18
TRC
D451858-50mg
3,4-Difluorobenzophenone
85118-07-6
50mg
$ 50.00 2022-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A13067-5g
3,4-Difluorobenzophenone, 98%
85118-07-6 98%
5g
¥929.00 2023-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D3576-25g
3,4-Difluorobenzophenone
85118-07-6 98.0%(GC)
25g
¥1870.0 2022-05-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
290238-25G
3,4-Difluorobenzophenone
85118-07-6 98%
25G
¥1584.62 2022-02-24

3,4-Difluorobenzophenone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Referência
Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Szostak, Michal, Journal of Organic Chemistry, 2017, 82(13), 6638-6646

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 65 °C
Referência
N-Methylamino Pyrimidyl Amides (MAPA): Highly Reactive, Electronically-Activated Amides in Catalytic N-C(O) Cleavage
Meng, Guangrong ; Lalancette, Roger; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(17), 4656-4659

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Water Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: 2-Methyltetrahydrofuran ;  15 h, 23 °C
Referência
2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent for Pd-NHC-Catalyzed Amide and Ester Suzuki-Miyaura Cross-Coupling by N-C/O-C Cleavage
Lei, Peng; Ling, Yun; An, Jie; Nolan, Steven P.; Szostak, Michal, Advanced Synthesis & Catalysis, 2019, 361(24), 5654-5660

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chloro(η3-2-propen-… Solvents: Toluene ,  Water ;  15 h, rt
Referência
General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature
Lei, Peng; Meng, Guangrong ; Ling, Yun; An, Jie ; Nolan, Steven P. ; et al, Organic Letters, 2017, 19(24), 6510-6513

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  rt; 15 h, 60 °C
Referência
General Method for the Suzuki-Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes
Lei, Peng; Meng, Guangrong ; Szostak, Michal, ACS Catalysis, 2017, 7(3), 1960-1965

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  15 h, 80 °C
Referência
N-acylphthalimides: efficient acyl coupling reagents in Suzuki-Miyaura cross-coupling by N-C cleavage catalyzed by Pd-PEPPSI precatalysts
Rahman, Mahbubur Md.; Buchspies, Jonathan; Szostak, Michal, Catalysts, 2019, 9(2), 129/1-129/11

Synthetic Routes 7

Condições de reacção
1.1 Reagents: N-Bromosuccinimide ,  Water Solvents: Chloroform ;  3 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
Synthesis of structurally diverse diarylketones through the diarylmethyl sp3 C-H oxidation
He, Chao; Zhang, Xiaohui; Huang, Ruofeng; Pan, Jing; Li, Jiaqiang; et al, Tetrahedron Letters, 2014, 55(32), 4458-4462

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro[… Solvents: Tetrahydrofuran ;  15 h, 23 °C
Referência
Suzuki-Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C-N and C-O bonds
Lei, Peng; Meng, Guangrong; Shi, Shicheng; Ling, Yun; An, Jie; et al, Chemical Science, 2017, 8(9), 6525-6530

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Water ,  Sodium dodecylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  16 h, rt
Referência
Direct Dehydrogenative Access to Unsymmetrical Phenones
Yu, Congjun; Huang, Raolin; Patureau, Frederic W., Angewandte Chemie, 2022, 61(20),

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chl… Solvents: Tetrahydrofuran ;  rt; 15 h, 110 °C
Referência
Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage
Meng, Guangrong ; Szostak, Roman; Szostak, Michal, Organic Letters, 2017, 19(13), 3596-3599

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  rt; 15 h, 80 °C; 80 °C → rt
Referência
N-Acylcarbazoles and N-Acylindoles: Electronically Activated Amides for N-C(O) Cross-Coupling by Nlp to Ar Conjugation Switch
Buchspies, Jonathan; Rahman, Mahbubur Md.; Szostak, Roman; Szostak, Michal, Organic Letters, 2020, 22(12), 4703-4709

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Boric acid (H3BO3) ,  Dichlorobis(tricyclohexylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 120 °C
Referência
Suzuki-Miyaura Cross-Coupling of Amides using Well-Defined, Air-Stable [(PR3)2Pd(II)X2] Precatalysts
Ma, Siyue; Zhou, Tongliang; Li, Guangchen; Szostak, Michal, Advanced Synthesis & Catalysis, 2020, 362(9), 1887-1892

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene ;  15 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Sterically-controlled intermolecular Friedel-Crafts acylation with twisted amides via selective N-C cleavage under mild conditions
Liu, Yongmei; Meng, Guangrong; Liu, Ruzhang; Szostak, Michal, Chemical Communications (Cambridge, 2016, 52(41), 6841-6844

3,4-Difluorobenzophenone Raw materials

3,4-Difluorobenzophenone Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:85118-07-6)3,4-Difluorobenzophenone
A19681
Pureza:99%
Quantidade:500g
Preço ($):387.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85118-07-6)3,4-Difluorobenzophenone
2471867
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito